![molecular formula C19H14F3N3O3S B3124366 methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate CAS No. 318238-04-9](/img/structure/B3124366.png)
methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of appropriate precursors. One common method is the alkylation of 3-(trifluoromethyl)pyrazole with an alkyl iodide in dimethylformamide (DMF) to yield the N-alkyl pyrazole derivatives . Further details on specific synthetic routes and conditions would require a deeper investigation of relevant literature.
Chemical Reactions Analysis
- Copper-Catalyzed Pyrazole N-Arylation : This reaction could lead to the introduction of aryl groups onto the pyrazole ring .
- Sodium Hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate Formation : Heating with sodium borohydride can yield this borate salt .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Methods and Structural Analysis
- The one-pot synthesis and crystal structure analysis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate reveal the potential of pyrazole derivatives in crystalline structure studies, offering insights into their chemical behavior and properties (Saeed, Arshad, & Flörke, 2012).
- Structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through experimental and theoretical studies provide valuable information on the electronic structure and potential reactivity of such compounds (Viveka et al., 2016).
- A novel approach to synthesizing halosulfuron-methyl, highlighting the versatility of pyrazole derivatives in the synthesis of herbicides and showcasing the regioselective chlorination and amination techniques (Morimoto et al., 1997).
Biological Applications
- The design and synthesis of (hydroxyphenyl)pyrazoles as leukotriene B4 (LTB4) receptor antagonists demonstrate the therapeutic potential of pyrazole derivatives in treating inflammatory conditions (Harper et al., 1994).
- Synthesis and antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides indicate the use of pyrazole derivatives as potent agents against phytopathogenic fungi, emphasizing their role in agricultural pest management (Du et al., 2015).
properties
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-1-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S/c1-28-18(26)16-15(11-23-27)17(25(24-16)13-7-3-2-4-8-13)29-14-9-5-6-12(10-14)19(20,21)22/h2-11,27H,1H3/b23-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNPYKJAXRFSFF-FOKLQQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NO)SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.